4,7-Dimethylpteridin-2-amine

描述

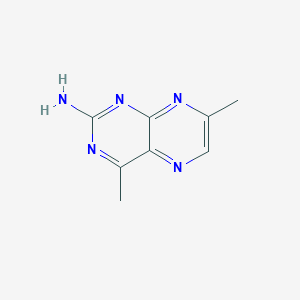

4,7-Dimethylpteridin-2-amine is a heterocyclic organic compound belonging to the pteridine family. Pteridines are bicyclic systems composed of pyrazine and pyrimidine rings fused together. In this derivative, methyl groups are attached at the 4- and 7-positions of the pteridine core, while an amine group is present at the 2-position.

属性

CAS 编号 |

90223-57-7 |

|---|---|

分子式 |

C8H9N5 |

分子量 |

175.19 g/mol |

IUPAC 名称 |

4,7-dimethylpteridin-2-amine |

InChI |

InChI=1S/C8H9N5/c1-4-3-10-6-5(2)12-8(9)13-7(6)11-4/h3H,1-2H3,(H2,9,11,12,13) |

InChI 键 |

NLJCDBUOTWWIPX-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C2C(=NC(=NC2=N1)N)C |

产品来源 |

United States |

生物活性

4,7-Dimethylpteridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a pteridine derivative characterized by two methyl groups at the 4 and 7 positions and an amino group at the 2 position. This structure contributes to its interaction with biological targets, particularly in kinase inhibition and potential anticancer activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various enzymes and cancer cell lines. The compound has shown promise as a multi-kinase inhibitor, which is crucial in overcoming drug resistance in cancer treatments.

1. Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific protein kinases, which are pivotal in cellular signaling pathways associated with cancer progression. For instance, it has been reported that derivatives of pteridine compounds can effectively inhibit kinases like DYRK1A and CK1δ, which are often overexpressed in cancer cells .

Table 1: Inhibition Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | DYRK1A | 0.36 | |

| This compound | CK1δ | 0.41 | |

| Other derivatives | NTRK1 | >50 |

Case Studies

Several case studies have illustrated the efficacy of pteridine derivatives in clinical settings:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that compounds related to this compound exhibited significant cytotoxicity against various cancer cell lines. For example, a study found that certain analogs showed IC50 values as low as 0.3 µM against human lung cancer cells, indicating potent anticancer properties .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the methyl groups significantly influenced the inhibitory potency against kinases. Substituents that enhanced hydrophobic interactions were found to improve binding affinity to target kinases .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of kinase activity. By occupying critical binding sites within the kinase domain, it disrupts downstream signaling pathways essential for tumor growth and survival.

Future Directions

Further research is warranted to explore:

- The potential for developing selective inhibitors based on the pteridine scaffold.

- The efficacy of these compounds in vivo to assess their therapeutic potential.

- The exploration of combination therapies utilizing pteridine derivatives alongside existing chemotherapeutics to enhance efficacy and reduce resistance.

相似化合物的比较

Structural Analogues in the Pteridine Family

- N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ():

- Structure : Features a pteridin-4-amine core with a 2,4-dimethylphenyl substituent and a piperazinyl group at the 2-position.

- Molecular Formula : C₂₃H₂₆N₆ (molecular weight: 386.5 g/mol).

- Key Differences : Unlike 4,7-Dimethylpteridin-2-amine, this compound has bulkier substituents (piperazinyl and dimethylphenyl groups), likely enhancing its binding affinity to biological targets but reducing solubility in polar solvents.

Pyridine-Based Analogues

- 4,5-Dimethylpyridin-2-amine (): Structure: A pyridine derivative with methyl groups at positions 4 and 5 and an amine at position 2. Molecular Formula: C₇H₁₀N₂ (molecular weight: 122.17 g/mol).

- 5-Amino-2,4-dimethylpyridine (4,6-Dimethylpyridin-3-amine) (): Structure: Methyl groups at positions 2 and 4, with an amine at position 5 (systematic name: 4,6-dimethylpyridin-3-amine). Molecular Formula: C₇H₁₀N₂ (molecular weight: 122.17 g/mol). Key Differences: The amine group’s position (3 vs. 2 in this compound) alters electronic distribution, affecting hydrogen-bonding capacity and interaction with enzymes or receptors.

Comparative Data Table

Research Findings and Implications

- Bioactivity : Piperazinyl-substituted pteridines (e.g., ) show promise in targeting neurotransmitter receptors, suggesting that this compound could be tailored for central nervous system drug development.

- Solubility Challenges : Methyl groups generally improve lipophilicity but may reduce aqueous solubility. Pyridine analogues (e.g., 4,5-Dimethylpyridin-2-amine) may offer better pharmacokinetic profiles due to simpler structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。